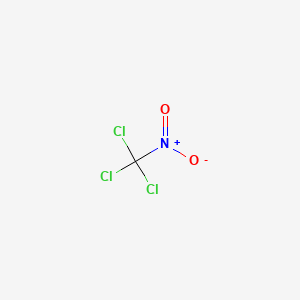
クロルチアミド
概要
説明
Molecular Structure Analysis
The molecular structure of Chlorthiamid consists of a benzene ring with two chlorine atoms and a carbothioamide group attached to it . The IUPAC name for Chlorthiamid is 2,6-Dichlorobenzene-1-carbothioamide .Physical And Chemical Properties Analysis
Chlorthiamid has a molecular weight of 206.092 g/mol . It is highly soluble in water and is non-volatile . The compound is not persistent in soil systems and is considered to be moderately mobile .科学的研究の応用
農業: 除草剤の使用
クロルチアミドは、かつて非選択性除草剤として、発芽前処理に使用されていました . トウヒレンギョウ、セリ科植物、スイバ属、トクサ属など、駆除が困難な広葉草本やイネ科雑草の幅広い種類に効果を発揮しました。 果樹園、ブドウ園、ベリー類の栽培地、道路脇や工業地帯などの非耕作地などの土壌に散布されていました .
環境研究: 土壌移動性と浸出
クロルチアミドは、水への溶解度が高く、移動性も中等度であるため、特定の条件下では地下水に浸出する可能性があります . この特徴により、土壌中の化学物質の挙動とその地下水質への潜在的な影響に焦点を当てた環境研究の対象となっています。
生態毒性学: 動植物への影響
クロルチアミドは、動植物に対して低~中等度の毒性を示します。 急性生態毒性に関する研究では、鳥類、魚類、ミジンコ、ミツバチに対して中等度の影響が見られました . このデータは、このような化合物の使用に伴う生態学的リスクを理解するために不可欠です。
工業用途: 非作物の雑草防除
工業分野では、クロルチアミドは、完全な雑草防除に使用されていました。 その用途は、森林や非耕作地の維持管理にまで及んでおり、産業活動のための明確な地盤を提供しています .
分析化学: 標準品
クロルチアミドは分析標準品として入手可能で、実験室では、農薬残留分析に不可欠なHPLCやGCなどの分析機器の精度と校正を保証するために使用されます .
バイオテクノロジー: プロテオミクス研究
バイオテクノロジー用途では直接使用されていませんが、クロルチアミドはプロテオミクス研究に使用できます。この研究では、クロルチアミドは実験設定において特殊化学物質として使用される可能性があります .
医薬品研究: エクスポソーム研究
クロルチアミドは天然に存在する代謝物ではありませんが、人間のエクスポソームの一部です。エクスポソームとは、個人が経験するすべての暴露とその健康との関連を定義したものです。 体内での存在は、この化合物またはその誘導体の暴露を示す指標となりえます .
環境リスク評価
クロルチアミドの特性、例えば水への溶解度や土壌移動性は、環境リスク評価の対象となっています。 環境中での化学物質の分布と分解、および潜在的なリスクを研究するためのモデル化合物として役立ちます .
Safety and Hazards
作用機序
Target of Action
Chlorthiamid, also known as Chlorothiazide, is a thiazide diuretic . Its primary target is the Na+/Cl- cotransporter located in the distal convoluted tubules in the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.
Mode of Action
Chlorthiamid inhibits the Na+/Cl- cotransporter, thereby preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of sodium, chloride, and water, resulting in diuresis . Additionally, the drug also causes loss of potassium and an increase in serum uric acid .
Biochemical Pathways
The inhibition of the Na+/Cl- cotransporter disrupts the normal electrolyte balance in the body. The increased excretion of sodium and chloride ions leads to a decrease in fluid volume, which can help reduce blood pressure and edema . The loss of potassium can potentially lead to hypokalemia, while the increase in serum uric acid can lead to hyperuricemia .
Pharmacokinetics
Chlorthiamid is poorly absorbed from the gastrointestinal tract . The onset of diuretic action occurs within 2 hours for oral administration and 15 minutes for intravenous administration . The half-life of elimination ranges from 45 to 120 minutes .
Result of Action
The primary molecular effect of Chlorthiamid is the inhibition of the Na+/Cl- cotransporter, leading to increased excretion of sodium, chloride, and water . On a cellular level, this results in a decrease in fluid volume within the body, which can help manage conditions such as hypertension and edema .
Action Environment
Chlorthiamid is highly soluble in water and non-volatile . These properties suggest that the action, efficacy, and stability of Chlorthiamid can be influenced by environmental factors such as soil composition, rainfall, and temperature .
生化学分析
Biochemical Properties
It is known to be highly soluble in water, indicating that it could potentially interact with various enzymes, proteins, and other biomolecules in aqueous environments
Cellular Effects
Given its previous use as a herbicide, it is likely that it has some impact on cellular processes, possibly including cell signaling pathways, gene expression, and cellular metabolism . Specific details about these effects are currently lacking in the literature.
Temporal Effects in Laboratory Settings
It is known to be non-persistent in soil systems and considered to be moderately mobile, suggesting that it may degrade over time . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
There is currently no available information on the effects of Chlorthiamid at different dosages in animal models. Given its previous use as a herbicide, it is possible that it could have toxic or adverse effects at high doses
Metabolic Pathways
It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Transport and Distribution
Information on how Chlorthiamid is transported and distributed within cells and tissues is currently lacking. Given its solubility in water, it may be able to pass through cell membranes and distribute throughout the cell
特性
IUPAC Name |
2,6-dichlorobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKGSIUWJCAFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | CHLORTHIAMID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chlorthiamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorthiamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041783 | |
| Record name | Chlorthiamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
OFF-WHITE SOLID IN VARIOUS FORMS. | |
| Record name | CHLORTHIAMID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 21 °C: 0.095 | |
| Record name | CHLORTHIAMID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
| Record name | CHLORTHIAMID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
1918-13-4 | |
| Record name | Chlorthiamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorthiamid [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorthiamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorthiamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTHIAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JVN5HGD7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORTHIAMID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
151-152 °C | |
| Record name | CHLORTHIAMID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1668810.png)








